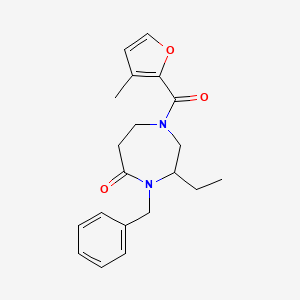
4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is a diazepanone derivative that has been widely studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an interesting candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also activate certain signaling pathways that lead to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one in lab experiments is its potential as an anti-cancer agent. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in more detail. Additionally, studies could be conducted to investigate its potential as a treatment for inflammatory diseases and neurodegenerative disorders. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one can be achieved through a multi-step reaction process. The first step involves the reaction between 2-methylfuran and benzylamine to produce 3-benzyl-2-methylfuran. This intermediate is then reacted with ethyl chloroacetate to yield 3-benzyl-2-methyl-4-oxobutanoic acid ethyl ester. The final step involves the reaction between 3-benzyl-2-methyl-4-oxobutanoic acid ethyl ester and 1,2-diaminocyclohexane to produce this compound.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has been studied for its potential applications in various scientific research areas. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(3-methylfuran-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-17-14-21(20(24)19-15(2)10-12-25-19)11-9-18(23)22(17)13-16-7-5-4-6-8-16/h4-8,10,12,17H,3,9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRJJNGRNPWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)
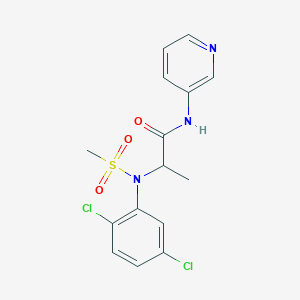
![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)
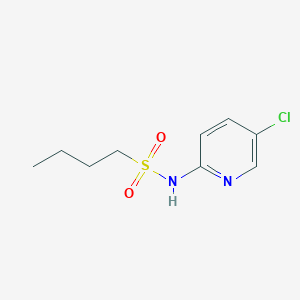
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)
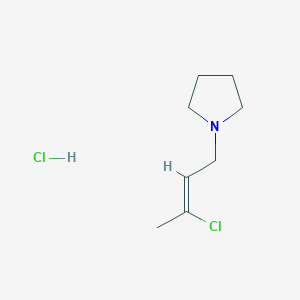
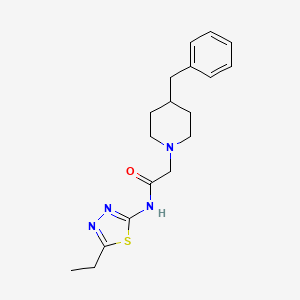
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5329127.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5329133.png)